3-Ethoxybenzyl alcohol

Vue d'ensemble

Description

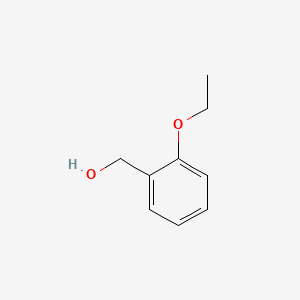

3-Ethoxybenzyl alcohol: is an organic compound with the chemical formula C9H12O2 . It is a derivative of benzyl alcohol where the benzene ring is substituted with an ethoxy group at the third position. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals and organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Ethoxybenzyl alcohol can be synthesized through several methods:

Reduction of 3-Ethoxybenzaldehyde: One common method involves the reduction of 3-ethoxybenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol.

Grignard Reaction: Another method involves the Grignard reaction where 3-ethoxybenzyl chloride reacts with magnesium in the presence of dry ether to form the Grignard reagent, which is then hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 3-ethoxybenzaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure.

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary alcohol group in 3-ethoxybenzyl alcohol undergoes oxidation to form 3-ethoxybenzaldehyde. Common oxidizing agents and conditions include:

Mechanism :

-

PCC oxidizes the alcohol via a two-step process involving coordination of the alcohol to chromium, followed by deprotonation and elimination of the aldehyde .

-

KMnO₄ in acidic conditions proceeds through a radical intermediate, ultimately cleaving the C–H bond adjacent to the hydroxyl group .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions, forming alkyl halides or other derivatives:

Key Observations :

-

SN₂ mechanisms dominate due to the primary alcohol structure, leading to inversion of configuration .

-

Benzyl ether formation (e.g., using benzyl trichloroacetimidate) protects the hydroxyl group under acidic conditions, enabling selective functionalization of other sites .

Protection and Deprotection Strategies

The hydroxyl group can be temporarily protected to prevent undesired reactions during multi-step syntheses:

| Protection Method | Deprotonation Agent | Deprotection Method |

|---|---|---|

| Benzyl ether (Bn) | NaH or Ag₂O | Hydrogenolysis (H₂/Pd-C) |

| Trityl ether | Mild base (e.g., Et₃N) | Acidic hydrolysis (HCl/MeOH) |

Example :

-

Benzylation using 2-benzyloxy-1-methylpyridinium triflate under neutral conditions achieves high yields (90–95%) without side reactions .

Comparative Reactivity with Analogues

The meta-ethoxy substituent alters reactivity compared to other benzyl alcohols:

| Compound | Reactivity toward Oxidation | Susceptibility to Substitution | Notes |

|---|---|---|---|

| This compound | Moderate (electron-donating ethoxy stabilizes intermediates) | High (primary alcohol) | Ethoxy group enhances solubility in polar aprotic solvents. |

| 4-Ethoxybenzyl alcohol | Higher (para-substituent directs oxidation pathways) | Similar | Steric effects reduce reaction rates compared to meta isomer. |

| Benzyl alcohol | High (no electron-donating groups) | Highest | Lacks electronic stabilization, leading to faster reaction kinetics. |

Elimination Reactions

Under acidic conditions, this compound can undergo dehydration to form styrene derivatives:

| Catalyst | Conditions | Product | Mechanism |

|---|---|---|---|

| H₂SO₄ | 150–170°C | 3-Ethoxystyrene | E2 (bimolecular elimination) . |

Limitations :

Applications De Recherche Scientifique

Organic Synthesis

Role as an Intermediate:

3-Ethoxybenzyl alcohol is primarily utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, making it a valuable building block in organic chemistry.

Synthetic Routes:

- Reduction of 3-Ethoxybenzaldehyde: This method involves reducing 3-ethoxybenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF) or ethanol.

- Grignard Reaction: In this approach, 3-ethoxybenzyl chloride reacts with magnesium in dry ether to form the Grignard reagent, which is subsequently hydrolyzed to yield this compound.

- Catalytic Hydrogenation: Industrially, it can be produced through the catalytic hydrogenation of 3-ethoxybenzaldehyde using metal catalysts such as palladium on carbon (Pd/C) under hydrogen gas pressure .

Pharmaceutical Applications

Building Block for Drug Synthesis:

this compound is significant in pharmaceutical chemistry as it serves as a precursor for synthesizing active pharmaceutical ingredients (APIs). Its derivatives can be modified to create compounds with therapeutic properties.

Case Studies:

- In studies involving drug development, modifications of this compound have led to the creation of novel analgesics and anti-inflammatory agents. The unique ethoxy substitution enhances solubility and bioavailability compared to other benzyl alcohol derivatives .

Agrochemical Applications

Production of Pesticides and Herbicides:

The compound's reactivity makes it suitable for synthesizing agrochemicals such as pesticides and herbicides. Its derivatives can be tailored for specific agricultural applications, improving crop protection strategies.

Research Findings:

Research indicates that formulations containing this compound exhibit enhanced efficacy against certain pests while maintaining low toxicity to non-target organisms .

Dyestuff Applications

Synthesis of Dyes and Pigments:

this compound is also utilized in the production of dyes and pigments. Its ability to undergo various chemical transformations allows for the development of colorants used in textiles and coatings.

Comparison with Other Compounds:

When compared to similar compounds such as 3-methoxybenzyl alcohol and 4-ethoxybenzyl alcohol, the ethoxy group at the third position imparts distinct solubility and reactivity characteristics that are advantageous in dye synthesis .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for organic compounds | Versatile reactivity |

| Pharmaceuticals | Building block for APIs | Enhanced solubility |

| Agrochemicals | Synthesis of pesticides/herbicides | Improved efficacy |

| Dyestuffs | Production of dyes and pigments | Unique color properties |

Mécanisme D'action

The mechanism of action of 3-ethoxybenzyl alcohol involves its interaction with various molecular targets depending on the specific reaction or application. For example:

Oxidation: The hydroxyl group is oxidized to an aldehyde group through the transfer of electrons to the oxidizing agent.

Reduction: The hydroxyl group is reduced to an amine group through the addition of hydrogen atoms from the reducing agent.

Substitution: The hydroxyl group is replaced by a halogen atom through nucleophilic substitution reactions.

Comparaison Avec Des Composés Similaires

3-Methoxybenzyl alcohol: Similar structure but with a methoxy group instead of an ethoxy group.

4-Ethoxybenzyl alcohol: Similar structure but with the ethoxy group at the fourth position.

Benzyl alcohol: The parent compound without any substituents on the benzene ring.

Uniqueness: 3-Ethoxybenzyl alcohol is unique due to the presence of the ethoxy group at the third position, which imparts different chemical properties and reactivity compared to its analogs. This substitution can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions.

Activité Biologique

3-Ethoxybenzyl alcohol is an organic compound belonging to the class of benzyl alcohol derivatives. Its unique structure, characterized by an ethoxy group attached to a benzyl alcohol moiety, suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, focusing on its antibacterial properties, antioxidant effects, and other relevant biochemical interactions.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of benzyl alcohol derivatives, including this compound. A synthesis and characterization study of various benzyl alcohol derivatives demonstrated that certain compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity Assessment

In a study conducted by Sulaiman et al., various benzyl alcohol derivatives were tested for their antibacterial efficacy using the disc diffusion method. The results indicated that the activity was concentration-dependent. Notably, compound 2d (a derivative) showed a zone of inhibition of 35 mm against Pseudomonas aeruginosa, surpassing the standard drug amoxicillin in efficacy .

| Compound | Organism | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|---|

| 2d | S. aureus | 12 | 10^-1 |

| P. aeruginosa | 35 | 10^-1 | |

| 2e | S. aureus | 00 | 10^-1 |

| P. aeruginosa | 26 | 10^-1 |

These findings suggest that derivatives of benzyl alcohol, including this compound, could be promising candidates for developing new antibacterial agents.

Antioxidant Activity

Another aspect of biological activity associated with benzyl alcohol derivatives is their antioxidant potential. For instance, studies on related compounds have shown that they can mitigate oxidative stress in various biological models.

The mechanisms underlying the biological activities of this compound may involve interactions at the molecular level with various enzymes and cellular pathways.

Enzymatic Interactions

A study on aromatic aldehyde reductases indicated that similar compounds interact with NADPH-dependent enzymes, which are crucial for metabolic processes involving benzyl alcohols . This interaction suggests that this compound may influence metabolic pathways related to detoxification and oxidative stress response.

Propriétés

IUPAC Name |

(3-ethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6,10H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYCXUZHSKLETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313879 | |

| Record name | 3-Ethoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71648-21-0 | |

| Record name | 3-Ethoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71648-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.